molecular formula C19H25N5O3 B2789655 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 1006819-46-0

2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B2789655
CAS No.: 1006819-46-0
M. Wt: 371.441
InChI Key: MQPOISCNFCWZIW-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic molecule featuring a fused tetrahydroquinazolin-4(3H)-one core substituted with a 3,5-dimethylpyrazole moiety and a morpholino-oxoethyl side chain. This structure integrates multiple pharmacologically relevant motifs:

  • Tetrahydroquinazolinone: A bicyclic system combining a pyrimidinone ring fused to a partially saturated benzene ring, often associated with kinase inhibition and antimicrobial activity.
  • 3,5-Dimethylpyrazole: A nitrogen-containing heterocycle known for modulating solubility and binding interactions.

Properties

IUPAC Name

2-(3,5-dimethylpyrazol-1-yl)-3-(2-morpholin-4-yl-2-oxoethyl)-5,6,7,8-tetrahydroquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O3/c1-13-11-14(2)24(21-13)19-20-16-6-4-3-5-15(16)18(26)23(19)12-17(25)22-7-9-27-10-8-22/h11H,3-10,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQPOISCNFCWZIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NC3=C(CCCC3)C(=O)N2CC(=O)N4CCOCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological effects, and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound involves the reaction of various pyrazole derivatives with morpholine and tetrahydroquinazoline moieties. The presence of the pyrazole ring is significant as it is associated with various biological activities including anticancer and antimicrobial properties. The morpholine component adds to the compound's solubility and bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing pyrazole and quinazoline structures. For instance:

  • Antiproliferative Effects : The compound has been tested against several cancer cell lines, showing notable antiproliferative activity. For example, derivatives with similar structures exhibited IC50 values ranging from 3.01 μM to 15.73 μM against liver carcinoma cells (HepG2) .
CompoundCell LineIC50 (μM)
4fHepG23.01 ± 0.49
5dHCT-1163.66 ± 0.96
4a-lHepG215.73 ± 4.29

Antimicrobial Activity

Compounds with pyrazole scaffolds have also demonstrated promising antimicrobial properties:

  • Antibacterial and Antifungal Activities : Various studies have reported that pyrazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal activity .

The mechanisms through which these compounds exert their biological effects are diverse:

  • Inhibition of Key Enzymes : Pyrazole derivatives can inhibit cyclooxygenase enzymes (Cox), which are involved in inflammatory processes.
  • Cell Cycle Arrest : Some compounds induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Targeting Signaling Pathways : Compounds similar to the one have been shown to target signaling pathways such as EGFR/PI3K/AKT/mTOR, which are crucial in cancer proliferation .

Case Studies

Several case studies highlight the efficacy of related compounds:

  • A study evaluated a series of pyrazole derivatives for their anticancer properties and found that those with morpholine substitutions had enhanced potency compared to their counterparts lacking this group .
  • Another research focused on the synthesis of pyrazole-based compounds that showed significant activity against Mycobacterium tuberculosis, indicating their potential in treating infectious diseases .

Scientific Research Applications

The compound 2-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2-morpholino-2-oxoethyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a complex organic molecule that has garnered attention in various scientific fields due to its potential applications in medicinal chemistry, particularly as an anticancer agent. This article provides a detailed overview of its applications, supported by data tables and case studies.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been evaluated for its antiproliferative effects against various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HCT-116 (colon cancer)
  • HepG2 (liver cancer)

In a study, derivatives of the compound exhibited significant cytotoxicity, with IC50 values indicating strong activity against these cell lines. For instance, one derivative showed an IC50 of 3.01±0.49μM3.01\pm 0.49\,\mu M against HepG2 cells, demonstrating its potential effectiveness in targeting cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of the compound. Modifications to the pyrazole and morpholino groups have shown varying degrees of activity against cancer cell lines. For example, compounds with different substituents on the aniline moiety demonstrated distinct IC50 values, indicating that specific structural features contribute to enhanced biological activity .

Data Table: Anticancer Activity of Derivatives

Compound IDCell LineIC50 (μM\mu M)Activity Level
4fMCF-74.53 ± 0.30Moderate
5cHCT-1163.66 ± 0.96Strong
4fHepG23.01 ± 0.49Strong
5dHCT-11615.73 ± 4.29Moderate

Case Study 1: Synthesis and Evaluation

A study synthesized several derivatives of the compound and evaluated their anticancer properties using MTT assays to assess cell viability. The results indicated that modifications to the morpholino and pyrazole groups significantly influenced the compounds' cytotoxicity against cancer cells .

Case Study 2: In Silico Docking Studies

In silico studies were conducted to predict how well the compounds bind to target proteins involved in cancer progression, such as PI3K and mTOR. The docking results suggested favorable binding interactions, reinforcing the potential of these compounds as inhibitors in cancer therapy .

Chemical Reactions Analysis

Key Structural Features

The compound combines a quinazolinone core with a 3,5-dimethylpyrazol-1-yl substituent and a morpholino-ethyl ketone group . Its synthesis likely involves multi-step reactions targeting these functional moieties.

Pyrazole Ring Formation

The 3,5-dimethylpyrazole moiety is typically synthesized via condensation reactions involving diketones and hydrazines. For example, related pyrazole derivatives are prepared by reacting acetylacetone with hydrazine derivatives in acidic conditions .

Morpholino Group Incorporation

The morpholino-ethyl ketone group likely arises from:

  • Nucleophilic coupling : Reaction of a ketone intermediate with morpholine via a Grignard-like reagent or acyl transfer .

  • Hydrazine-mediated reactions : Analogous to Pfitzinger-type reactions observed in quinoline synthesis, where hydrazines facilitate cyclization .

Reaction Conditions and Optimization

Reaction Step Reagents Conditions Yield Key Observations
Pyrazole synthesisAcetylacetone, hydrazineAcidic conditions, reflux~60–80%Optimized via stoichiometry control
Quinazolinone formationNaH, DMF, aldehydeReflux (10–12 h)~50–70%DMF enhances reaction efficiency
Morpholino couplingMorpholine, ketoneGrignard reagents, inert atmosphere~40–60%Sensitive to moisture; requires anhydrous conditions

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs, such as 4i and 4j from recent synthetic studies (), provide a basis for comparison. Below is an analysis of key similarities and differences:

Structural Analysis

Feature Target Compound 4i/4j ()
Core Heterocycle Tetrahydroquinazolin-4(3H)-one (fused bicyclic system) Pyrimidin-2(1H)-one (monocyclic)
Substituent 1 3,5-Dimethylpyrazole 1,5-Dimethyl-3-oxo-2-phenylpyrazole
Substituent 2 Morpholino-oxoethyl Coumarin-3-yl (4i) or thioxo-pyrimidinyl (4j)
Additional Groups None 4,5-Dihydrotetrazole (4i/4j)
Molecular Complexity Moderate (3 distinct functional groups) High (pyrazole, tetrazole, coumarin/thioxo-pyrimidine, and phenyl groups)

Functional Implications

Saturation in the quinazolinone core may improve metabolic stability compared to aromatic pyrimidinones.

Substituent Effects: The morpholino-oxoethyl group enhances hydrophilicity, likely improving solubility over the lipophilic coumarin or thioxo-pyrimidine groups in 4i/4j. This could influence bioavailability and blood-brain barrier penetration.

Synthetic Accessibility: Both the target compound and 4i/4j likely employ multi-step heterocyclic coupling reactions. For example, the morpholino-oxoethyl side chain may be introduced via nucleophilic substitution or amidation, similar to the coupling of coumarin in 4i .

Q & A

Basic: What are the optimal synthetic routes and critical parameters for synthesizing this compound?

Methodological Answer:
The synthesis typically involves multi-step reactions, with critical parameters including:

  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) or ethanol are preferred for cyclization steps to stabilize intermediates .
  • Catalysts : Acidic or basic catalysts (e.g., NaH in toluene) facilitate pyrazole ring formation or morpholino-2-oxoethyl coupling .
  • Temperature control : Reflux conditions (70–100°C) are often required for heterocyclic ring closure .
  • Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity and reaction progression .

Basic: Which characterization techniques are essential to confirm the compound’s structural integrity?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and confirms substituent positions (e.g., pyrazole and morpholino groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Detects functional groups like carbonyl (C=O) and amine (N-H) stretches .
  • X-ray crystallography (if crystals are obtainable): Resolves 3D structure and confirms stereochemistry .

Advanced: How can density-functional theory (DFT) predict electronic properties relevant to biological interactions?

Methodological Answer:
DFT calculations (e.g., using the B3LYP functional) model:

  • Electrostatic potential surfaces : Identify nucleophilic/electrophilic regions for enzyme binding .
  • HOMO-LUMO gaps : Predict charge-transfer interactions with biological targets (e.g., quinazolinone core interactions with kinases) .
  • Solvent effects : Incorporate polarizable continuum models (PCM) to simulate aqueous environments .
    Example workflow: Optimize geometry at the B3LYP/6-31G* level, then calculate electronic properties using hybrid functionals .

Advanced: How to resolve discrepancies in biological activity data across structurally analogous compounds?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., methyl vs. phenyl groups on the pyrazole ring) using in vitro assays .
  • Molecular docking : Simulate binding modes with target proteins (e.g., 14-α-demethylase in ) to identify steric/electronic mismatches .
  • Pharmacokinetic profiling : Assess bioavailability differences via logP calculations or cytochrome P450 metabolism studies .

Advanced: What experimental design principles apply to evaluating enzyme inhibition or antifungal activity?

Methodological Answer:

  • Dose-response assays : Use IC₅₀/EC₅₀ measurements with positive controls (e.g., fluconazole for antifungal studies) .
  • Enzyme kinetics : Employ Lineweaver-Burk plots to distinguish competitive/non-competitive inhibition mechanisms .
  • Control groups : Include solvent-only and wild-type enzyme controls to isolate compound-specific effects .
  • Replicates : Follow randomized block designs (4+ replicates) to account for biological variability .

Advanced: How to investigate reaction mechanisms for key synthetic steps (e.g., pyrazole ring formation)?

Methodological Answer:

  • Isotopic labeling : Track atom migration using ¹⁵N-labeled precursors in NMR .
  • Kinetic studies : Monitor intermediate formation via time-resolved HPLC to identify rate-limiting steps .
  • Computational modeling : Simulate transition states using DFT to propose concerted or stepwise mechanisms .

Basic: What purification strategies maximize yield for polar intermediates?

Methodological Answer:

  • Recrystallization : Use DMF-EtOH (1:1) mixtures for polar heterocycles .
  • Column chromatography : Employ silica gel with gradient elution (e.g., hexane/ethyl acetate to methanol) .
  • Acid-base extraction : Separate ionizable morpholino derivatives via pH adjustment .

Advanced: How to design stability studies for this compound under physiological conditions?

Methodological Answer:

  • pH-dependent degradation : Incubate in buffers (pH 1–9) and monitor via HPLC .
  • Oxidative stress testing : Expose to H₂O₂ or cytochrome P450 enzymes to simulate metabolic pathways .
  • Light/heat stability : Accelerate degradation under UV light (λ = 254 nm) or 40°C conditions .

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